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Compound of Interest

Compound Name: BTD-1

Cat. No.: B1577685

The U.S. Food and Drug Administration's (FDA) Breakthrough Therapy designation is designed
to expedite the development and review of drugs for serious or life-threatening conditions. This
designation is granted based on preliminary clinical evidence suggesting that the drug may
demonstrate substantial improvement over available therapies on a clinically significant
endpoint(s). While this accelerated pathway brings promising treatments to patients faster, a
thorough evaluation of their long-term efficacy and safety is crucial for the scientific and
medical communities. This guide provides a comparative analysis of the long-term performance
of several notable drugs that received Breakthrough Therapy designation, supported by
experimental data from their pivotal clinical trials.

Oncology: Keytruda® (pembrolizumab) for Non-
Small Cell Lung Cancer (NSCLC)

Mechanism of Action: Pembrolizumab is a humanized monoclonal antibody that blocks the
interaction between the programmed cell death protein 1 (PD-1) and its ligands, PD-L1 and
PD-L2. By blocking this inhibitory checkpoint, pembrolizumab unleashes the patient's own T
cells to recognize and attack cancer cells.
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Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of Keytruda.

Long-Term Efficacy Data from KEYNOTE-189 Trial

The KEYNOTE-189 trial was a pivotal phase 3 study that evaluated the efficacy and safety of
pembrolizumab in combination with pemetrexed and platinum-based chemotherapy for the first-
line treatment of patients with metastatic nonsquamous NSCLC without EGFR or ALK genomic
tumor aberrations.[1]

Table 1: Long-Term Efficacy of Keytruda in the KEYNOTE-189 Trial (5-Year Follow-Up)[2][3][4]
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Keytruda + Placebo + .
] . Hazard Ratio (95%
Efficacy Endpoint Chemotherapy Chemotherapy cl)
(n=410) (n=206)
Overall Survival (OS)
Median OS 22.0 months 10.6 months 0.60 (0.50-0.72)
5-Year OS Rate 19.4% 11.3%
Progression-Free
Survival (PFS)
Median PFS 9.0 months 4.9 months 0.50 (0.42-0.60)
5-Year PFS Rate 7.5% 0.6%

Experimental Protocol: KEYNOTE-189

» Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[5][6]

» Patient Population: Patients with previously untreated metastatic nonsquamous NSCLC
without sensitizing EGFR or ALK mutations.[2]

¢ [ntervention:

o Experimental Arm: Pembrolizumab (200 mg intravenously every 3 weeks) for up to 35
cycles, in combination with pemetrexed (500 mg/m2) and investigator's choice of
carboplatin (AUC 5) or cisplatin (75 mg/m?) for 4 cycles, followed by maintenance
pemetrexed.[6][7]

o Control Arm: Placebo (saline) in place of pembrolizumab, administered on the same
schedule with the same chemotherapy backbone.[2][5]

e Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[5][6]

o Key Assessments: Tumor assessments were performed every 9 weeks for the first 48 weeks
and every 12 weeks thereafter, using RECIST v1.1 criteria. Survival was assessed at regular
intervals.
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Hematologic Malighancies: Ibrutinib for Mantle Cell
Lymphoma (MCL)

Mechanism of Action: Ibrutinib is a first-in-class, potent, and irreversible small-molecule
inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell
receptor (BCR) pathway, which is critical for the proliferation and survival of malignant B cells in
many lymphomas, including MCL. Ibrutinib blocks BTK activity, leading to inhibition of B-cell
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Caption: BTK signaling pathway and the mechanism of action of Ibrutinib.

Long-Term Efficacy Data from SHINE Trial

The SHINE trial was a phase 3 study that evaluated the efficacy and safety of ibrutinib in
combination with bendamustine and rituximab (BR) in older patients with newly diagnosed
mantle cell lymphoma.[8][9]

Table 2: Long-Term Efficacy of Ibrutinib in the SHINE Trial (Median Follow-up of 7 years)[7]
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. . Ibrutinib + BR Placebo + BR Hazard Ratio (95%
Efficacy Endpoint
(n=261) (n=262) Cl)
Progression-Free
Survival (PFS)
Median PFS 6.7 years 4.4 years 0.75 (0.59-0.96)
Overall Survival (OS)
7-Year OS Rate 55.0% 56.8% 1.07 (0.81-1.40)
Complete Response Not Statistically
65.5% 57.6% o
(CR) Rate Significant

Experimental Protocol: SHINE Trial

o Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[8]

» Patient Population: Patients aged 65 years or older with newly diagnosed mantle cell
lymphoma.[8][9]

¢ Intervention:

o Experimental Arm: Ibrutinib (560 mg once daily) in combination with up to six 28-day
cycles of bendamustine (90 mg/m2 on days 1 and 2) and rituximab (375 mg/m? on day 1),
followed by rituximab maintenance.[8]

o Control Arm: Placebo in place of ibrutinib, administered with the same BR regimen.[8]
e Primary Endpoint: Progression-Free Survival (PFS).[10]

o Key Assessments: Tumor response was assessed by investigators according to the revised
response criteria for malignant lymphoma. Survival and safety were monitored throughout
the study.

Cystic Fibrosis: Trikafta®
(elexacaftor/tezacaftor/ivacaftor)
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Mechanism of Action: Trikafta is a combination of three cystic fibrosis transmembrane
conductance regulator (CFTR) modulators. Elexacaftor and tezacaftor are correctors that bind
to different sites on the CFTR protein and facilitate its proper folding and trafficking to the cell
surface. lvacaftor is a potentiator that increases the channel-gating activity of the CFTR protein
at the cell surface, allowing for increased chloride ion transport.
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Caption: Mechanism of action of Trikafta on the CFTR protein.

Long-Term Efficacy Data from Open-Label Extension
Studies
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Long-term data for Trikafta comes from open-label extension studies of the pivotal trials. While
these studies do not have a contemporaneous placebo arm, they provide valuable insights into
the durability of the treatment effect.

Table 3: Long-Term Efficacy of Trikafta in an Open-Label Extension Study (192 weeks)[11]

Efficacy Endpoint Trikafta (n=506)

Lung Function (ppFEV1)

Mean Change from Baseline at Week 192 Sustained improvement from baseline

Mean Yearly Rate of Change in ppFEV1 < 0.05 (indicating stability)

Nutritional Status (BMI)

Mean Change from Baseline at Week 192 Sustained increase from baseline

Pulmonary Exacerbations

) Markedly reduced compared to pre-treatment
Annualized Rate .
rates

Experimental Protocol: VX18-445-102 and Extension
Study

o Study Design: The initial pivotal trial (e.g., VX18-445-102) was a phase 3, randomized,
double-blind, placebo-controlled study, followed by an open-label extension study where all
participants received Trikafta.[12][13]

o Patient Population: Patients with cystic fibrosis aged 12 years and older with at least one
F508del mutation.[11]

¢ Intervention:

o Pivotal Trial: Trikafta (elexacaftor 200 mg, tezacaftor 100 mg, and ivacaftor 150 mg once
daily, and ivacaftor 150 mg once daily) or placebo.[12]

o Extension Study: All participants received Trikafta.[11][13]
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e Primary Endpoint (Pivotal Trial): Absolute change from baseline in percent predicted forced
expiratory volume in 1 second (ppFEV1) at week 4.[12]

o Key Assessments: ppFEV1, sweat chloride concentration, Cystic Fibrosis Questionnaire-
Revised (CFQ-R) respiratory domain score, and body mass index (BMI) were assessed at
regular intervals throughout the studies.

HIV Treatment: Biktarvy®
(bictegravir/lemtricitabine/tenofovir alafenamide)

Mechanism of Action: Biktarvy is a complete single-tablet regimen for the treatment of HIV-1
infection. It combines three active ingredients:

o Bictegravir: An integrase strand transfer inhibitor (INSTI) that blocks the integrase enzyme,
preventing the viral DNA from integrating into the host cell's genome.

o Emtricitabine and Tenofovir Alafenamide: Nucleoside reverse transcriptase inhibitors (NRTIS)
that inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA into
DNA.
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Caption: Inhibition of the HIV replication cycle by Biktarvy's components.

Long-Term Efficacy Data from Studies 1489 & 1490

Studies 1489 and 1490 were two phase 3 trials that evaluated the efficacy and safety of
Biktarvy in treatment-naive adults with HIV-1 infection.

Table 4: Long-Term Efficacy of Biktarvy in Studies 1489 & 1490 (5-Year Follow-Up)[8]
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. . . Dolutegravir-based
Efficacy Endpoint Biktarvy (n=634) )
regimen (n=640)

Virologic Suppression (HIV-1

RNA <50 copies/mL)

N/A (switched to open-label
Biktarvy after Week 144)

At Week 240 >98%

Treatment Failure due to

Emergent Resistance

Through Week 240 0 cases N/A

Note: In the open-label extension phase after week 144, all participants received Biktarvy.[3]

Experimental Protocol: Studies 1489 & 1490

Study Design: Two randomized, double-blind, active-controlled, phase 3 trials.[8]
Patient Population: Treatment-naive adults with HIV-1 infection.
Intervention:

o Study 1489: Biktarvy versus a dolutegravir-based triple therapy
(dolutegravir/abacavir/lamivudine).

o Study 1490: Biktarvy versus a dolutegravir-based triple therapy (dolutegravir +
emtricitabine/tenofovir alafenamide).[8]

Primary Endpoint: Proportion of adults with HIV-1 RNA <50 copies/mL at Week 48.[8]

Key Assessments: HIV-1 RNA levels, CD4+ cell counts, and safety parameters were
monitored throughout the studies. After 144 weeks, participants could enter an open-label
extension phase and receive Biktarvy.[8]

Conclusion
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The long-term follow-up data for these Breakthrough Therapy designated drugs—Keytruda,
Ibrutinib, Trikafta, and Biktarvy—demonstrate sustained efficacy and manageable safety
profiles in their respective patient populations. These findings underscore the value of the
Breakthrough Therapy designation in accelerating the availability of impactful medicines. The
provided experimental protocols offer a framework for understanding the rigorous clinical
evaluation these drugs have undergone. Continued long-term monitoring and real-world
evidence will be essential to further characterize the benefits and risks of these and other
Breakthrough Therapy designated drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Long-Term Efficacy of Breakthrough Therapy
Designated Drugs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577685#long-term-efficacy-of-breakthrough-
therapy-designated-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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